2-Butynoyl chloride
Description
Properties
IUPAC Name |
but-2-ynoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClO/c1-2-3-4(5)6/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFBHSXXPAZMVSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70507778 | |
| Record name | But-2-ynoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70507778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39753-54-3 | |
| Record name | But-2-ynoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70507778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | but-2-ynoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
2-Butynoyl chloride can be synthesized through several methods. One common method involves the reaction of 2-butynoic acid with oxalyl chloride in the presence of a catalyst such as dimethylformamide (DMF). The reaction is typically carried out at room temperature and results in the formation of this compound .
Chemical Reactions Analysis
2-Butynoyl chloride undergoes a variety of chemical reactions due to the presence of both the acyl chloride group and the triple bond. Some of the common reactions include:
Hydrolysis: Reacts with water to form 2-butynoic acid and hydrochloric acid.
Alcoholysis: Reacts with alcohols to form esters.
Aminolysis: Reacts with amines to form amides.
Reduction: Can be reduced to form the corresponding alcohol or aldehyde depending on the reducing agent used.
Scientific Research Applications
Organic Synthesis
Role as an Intermediate:
2-Butynoyl chloride serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. It is utilized in the preparation of complex organic molecules through reactions such as acylation and alkylation. The presence of both a carbonyl group and a double bond enhances its reactivity compared to saturated acyl chlorides like butyryl chloride.
Reactivity with Biological Molecules:
Research indicates that 2-butyryl chloride interacts with biological nucleophiles, such as amino acids, potentially modifying proteins and affecting enzyme activities or cellular signaling pathways. This aspect is particularly relevant in the development of therapeutic agents targeting specific enzymes.
Pharmaceutical Applications
Synthesis of Protein Kinase Inhibitors:
A notable application of 2-butyryl chloride is its use in synthesizing protein kinase inhibitors. These inhibitors are critical in cancer therapy as they regulate cellular processes such as proliferation and migration . The compound acts as an intermediate in the preparation of novel 4-amino-2-butenoyl chlorides, which have shown promise in inhibiting specific protein kinases implicated in cancer progression .
Case Study:
In a study focused on the synthesis of 4-amino-2-butenoyl chlorides, researchers demonstrated that these compounds could be efficiently synthesized using 2-butyryl chloride as a key starting material. The resulting inhibitors exhibited significant activity against various cancer cell lines, highlighting the compound's importance in drug discovery .
Agrochemical Applications
Development of Herbicides:
this compound is also explored for its potential use in developing herbicides. Its ability to modify biological molecules allows for the design of compounds that can selectively target plant enzymes involved in growth regulation. This specificity may lead to more effective herbicides with reduced environmental impact.
Mechanism of Action
The reactivity of 2-butynoyl chloride is primarily due to the presence of the acyl chloride group, which is highly reactive towards nucleophiles. The triple bond also contributes to its reactivity by providing a site for addition reactions. The compound can undergo nucleophilic acyl substitution reactions, where the chloride ion is replaced by a nucleophile such as an alcohol or amine .
Comparison with Similar Compounds
Structural and Physical Properties
The following table summarizes key differences between 2-butynoyl chloride and structurally related compounds:
Key Observations:
Triple Bond vs. Double Bond: The triple bond in this compound likely increases its electrophilicity compared to 2-butenoyl chloride, making it more reactive in alkyne-specific reactions (e.g., cycloadditions) . 2-Butenoyl chloride (crotonyl chloride) undergoes electrophilic additions (e.g., Diels-Alder reactions) due to its conjugated double bond .
Physical State: All compounds are liquids at room temperature, but density data for this compound are unavailable.
Research Findings and Gaps
- This compound: No experimental data on synthesis, stability, or applications were found in the evidence.
- 2-Butenoyl Chloride: Well-characterized in organic synthesis, with documented use in producing agrochemicals and pharmaceuticals .
- 2-Methylbutanoyl Chloride: Limited to niche applications, possibly due to steric effects reducing reactivity .
Biological Activity
2-Butynoyl chloride (CAS No. 625-35-4) is an organic compound with the molecular formula C4H3ClO. It is recognized for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
This compound is characterized by its reactivity due to the presence of both a carbonyl group and a chlorine atom. This structure allows it to participate in various chemical reactions, making it a useful intermediate in organic synthesis.
| Property | Value |
|---|---|
| Molecular Formula | C4H3ClO |
| Molecular Weight | 104.52 g/mol |
| Boiling Point | 136 °C |
| Density | 1.06 g/cm³ |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is largely attributed to its ability to modify proteins and nucleic acids through acylation reactions. This modification can influence various biological pathways, including those involved in cell signaling and gene expression.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against a range of pathogens. For instance, it has shown activity against gram-positive bacteria and mycobacterial strains, indicating potential as an antibacterial agent.
Table 1: Antimicrobial Efficacy of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Mycobacterium tuberculosis | 16 µg/mL |
| Enterococcus faecalis | 64 µg/mL |
Cytotoxicity
In addition to its antimicrobial effects, this compound has been evaluated for cytotoxicity against various cancer cell lines. The compound demonstrated selective toxicity, particularly towards breast cancer and lung cancer cells.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 10 |
| HeLa (Cervical Cancer) | 20 |
Case Studies
- Study on Antibacterial Activity : A recent study evaluated the antibacterial properties of several acyl chlorides, including this compound. The results indicated that it was effective against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC comparable to that of standard antibiotics .
- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines. The study found that the compound induced apoptosis in MCF-7 cells through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent .
- Mechanistic Insights : Research has shown that this compound can inhibit specific signaling pathways involved in cancer progression, particularly those related to the Wnt/β-catenin pathway. This inhibition was linked to decreased cell proliferation and increased apoptosis in treated cancer cells .
Q & A
Basic: What are the standard synthetic routes for preparing 2-butynoyl chloride, and how do reaction conditions influence yield?
Methodological Answer:
this compound is typically synthesized via halogenation of 2-butynoic acid using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Key steps include:
- Reagent Selection : SOCl₂ is preferred for its gaseous byproducts (SO₂, HCl), simplifying purification .
- Temperature Control : Reactions are conducted under anhydrous conditions at 0–5°C to minimize side reactions (e.g., hydrolysis or polymerization) .
- Solvent Choice : Inert solvents like dichloromethane enhance reagent solubility and stability.
Yield optimization requires monitoring acid-to-reagent stoichiometry (typically 1:1.2 molar ratio) and using drying agents (e.g., molecular sieves) to scavenge trace moisture .
Basic: What are the critical stability and handling considerations for this compound in laboratory settings?
Methodological Answer:
- Storage : Store under inert gas (argon/nitrogen) at −20°C in sealed, corrosion-resistant containers (e.g., glass with PTFE-lined caps) to prevent moisture ingress .
- Decomposition Risks : Hydrolysis generates HCl and 2-butynoic acid; work in a fume hood with acid-neutralizing traps.
- Safety Protocols : Use PPE (gloves, goggles) and avoid contact with protic solvents (water, alcohols). Quench spills with sodium bicarbonate .
Advanced: How can researchers resolve contradictions in reported reaction yields for this compound-mediated acylations?
Methodological Answer:
Contradictions often arise from unaccounted variables. A systematic approach includes:
- Variable Isolation : Test substrate purity (via GC-MS or NMR ), moisture levels (Karl Fischer titration), and catalyst effects (e.g., DMAP vs. pyridine).
- Replication : Reproduce literature protocols with strict control of anhydrous conditions and reagent quality.
- Data Cross-Validation : Compare kinetic data (e.g., reaction half-life) across studies to identify outliers .
For example, discrepancies in amidation yields may stem from trace water in amine substrates, which accelerates hydrolysis .
Advanced: What spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted?
Methodological Answer:
- IR Spectroscopy : Confirm the C≡C stretch (≈2120 cm⁻¹) and carbonyl (C=O) stretch (≈1800 cm⁻¹). Compare with NIST reference data .
- ¹H NMR : The terminal alkyne proton (HC≡C) appears as a singlet near δ 2.1–2.3 ppm.
- ¹³C NMR : Key signals include the carbonyl carbon (≈150 ppm) and sp-hybridized carbons (≈75–85 ppm).
- Mass Spectrometry : Use HRMS to verify molecular ion ([M+H]⁺ at m/z 106.55) and fragmentation patterns .
Advanced: How should researchers design kinetic studies to investigate this compound’s reactivity with nucleophiles?
Methodological Answer:
- Hypothesis-Driven Design : Start with a literature review to identify gaps (e.g., solvent polarity effects on acylation rates) .
- Variable Selection : Test nucleophile strength (e.g., primary vs. secondary amines), temperature (Arrhenius plots), and solvent polarity (dielectric constants).
- Data Collection : Use in-situ FTIR or conductometric titration to monitor reaction progress.
- Statistical Analysis : Apply nonlinear regression to determine rate constants and compare with Eyring equation predictions .
Advanced: What are the best practices for presenting this compound data in publications to ensure reproducibility?
Methodological Answer:
- Figures/Tables : Use high-resolution spectra (NMR, IR) with annotated peaks . Tabulate kinetic data with error margins (SD/SE).
- Experimental Details : Specify reagent grades, drying protocols, and instrument calibration methods (e.g., NMR referencing to TMS).
- Data Availability : Deposit raw spectral data in open-access repositories (e.g., Zenodo) with DOI links .
- Contradiction Reporting : Discuss limitations (e.g., side reactions in polar aprotic solvents) and compare results with prior studies .
Basic: What safety protocols are essential when scaling up this compound reactions?
Methodological Answer:
- Ventilation : Use explosion-proof fume hoods rated for HCl emissions.
- Quenching Systems : Install emergency scrubbers to neutralize HCl releases.
- Personal Protective Equipment (PPE) : Acid-resistant aprons and face shields are mandatory.
- Waste Management : Collect hydrolyzed byproducts in designated containers for neutralization with NaOH .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
